molecular formula C10H5ClN2S B1331728 3-Chloro-5-phenylisothiazole-4-carbonitrile CAS No. 28989-23-3

3-Chloro-5-phenylisothiazole-4-carbonitrile

Cat. No.: B1331728
CAS No.: 28989-23-3
M. Wt: 220.68 g/mol
InChI Key: YLULGDCWLXHHOY-UHFFFAOYSA-N
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Description

3-Chloro-5-phenylisothiazole-4-carbonitrile is a heterocyclic compound with the molecular formula C10H5ClN2S. It is characterized by the presence of a chloro group, a phenyl group, and a carbonitrile group attached to an isothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-5-phenylisothiazole-4-carbonitrile involves the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene. This reaction typically takes place under specific conditions to ensure a good yield . Another method involves the use of sulfuric acid and sodium nitrite, where the reaction is carried out at elevated temperatures followed by cooling .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-phenylisothiazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium nitrite, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

3-Chloro-5-phenylisothiazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-5-phenylisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-phenylisothiazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

3-chloro-5-phenyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2S/c11-10-8(6-12)9(14-13-10)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLULGDCWLXHHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351246
Record name 3-CHLORO-5-PHENYLISOTHIAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28989-23-3
Record name 3-CHLORO-5-PHENYLISOTHIAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 3-chloro-5-phenylisothiazole-4-carbonitrile described in the research?

A: The research highlights a regiospecific Suzuki coupling reaction on 3,5-dichloroisothiazole-4-carbonitrile as a key step in synthesizing this compound [, ]. This method provides a high-yield and controlled approach to introduce a phenyl group at the 5-position of the isothiazole ring, which could be valuable for further derivatization and exploration of this class of compounds.

Q2: Can the chlorine atom in this compound be further substituted?

A: Yes, the research demonstrates that the chlorine atom in this compound can be substituted, although not through a second Suzuki coupling as one might expect []. Instead, reacting it under Suzuki conditions with potassium phenyltrifluoroborate yielded 3-phenoxy-5-phenylisothiazole-4-carbonitrile, indicating a preference for phenoxy substitution over phenyl substitution at the 3-position under these conditions.

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